molecular formula C15H17NO B8357673 2-Methoxy-N-phenethylaniline CAS No. 32820-09-0

2-Methoxy-N-phenethylaniline

Cat. No. B8357673
M. Wt: 227.30 g/mol
InChI Key: NPYZWCJWEQYWEH-UHFFFAOYSA-N
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Patent
US06222073B1

Procedure details

According to GWM, 0.011 mol (=1.25 ml) of o-anisidine and 0.011 mol (=1.25 ml) of styrene are reacted with one another. The product is isolated by column chromatography using ethyl acetate/n-hexane (1:5) as eluent, the product N-(2-phenylethyl)-(o-methoxy)aniline being obtained as a slightly pink liquid.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.[CH2:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(OCC)(=O)C.CCCCCC>[C:12]1([CH2:11][CH2:10][NH:9][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2][CH3:1])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.25 mL
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted with one another
CUSTOM
Type
CUSTOM
Details
The product is isolated by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCNC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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